
N-(tert-Butyl)-6-chloropyrazin-2-amine
Overview
Description
N-(tert-Butyl)-6-chloropyrazin-2-amine is an organic compound that features a pyrazine ring substituted with a tert-butyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)-6-chloropyrazin-2-amine typically involves the reaction of 6-chloro-2-pyrazinamine with tert-butyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The tert-butyl group is introduced via nucleophilic substitution, where the chlorine atom on the pyrazine ring is replaced by the tert-butyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butyl)-6-chloropyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(tert-Butyl)-6-chloropyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-6-chloropyrazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group and chlorine atom contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-(Tert-butyl)-2-pyrazinamine: Lacks the chlorine atom, resulting in different chemical and biological properties.
6-Chloro-2-pyrazinamine: Lacks the tert-butyl group, affecting its reactivity and applications.
N-(Tert-butyl)-4-chloro-2-pyrazinamine: Chlorine atom positioned differently on the pyrazine ring, leading to variations in reactivity and biological activity.
Uniqueness: N-(tert-Butyl)-6-chloropyrazin-2-amine is unique due to the specific positioning of the tert-butyl group and chlorine atom on the pyrazine ring
Properties
IUPAC Name |
N-tert-butyl-6-chloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-8(2,3)12-7-5-10-4-6(9)11-7/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHVPSOLTACOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525257.png)
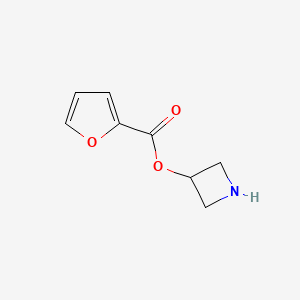
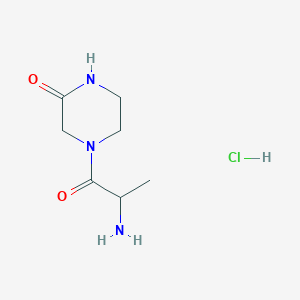

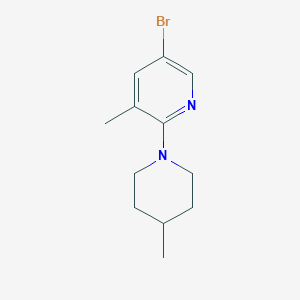
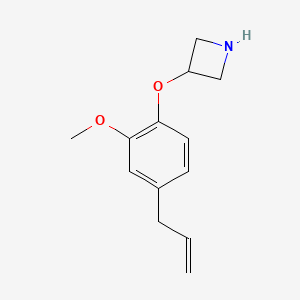
![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1525267.png)
![3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525268.png)
![3-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525269.png)
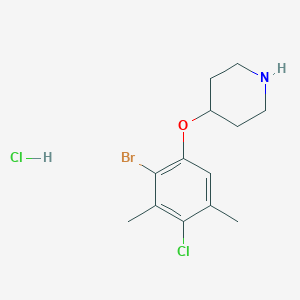
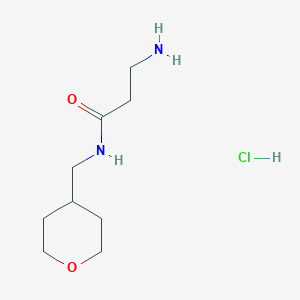
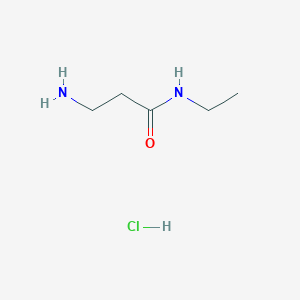

![3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1525280.png)
